molecular formula C2H4Cl2O2S B1281495 1-Chloroethane-1-sulfonyl chloride CAS No. 3518-66-9

1-Chloroethane-1-sulfonyl chloride

Cat. No.: B1281495
CAS No.: 3518-66-9
M. Wt: 163.02 g/mol
InChI Key: XUWDWJZNNYTMJV-UHFFFAOYSA-N
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Description

1-Chloroethane-1-sulfonyl chloride is an organic compound with the molecular formula C2H4Cl2O2SThis compound is characterized by its liquid state at room temperature and is typically stored at low temperatures to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloroethane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride (SOCl2). This method is advantageous due to its high yield and mild reaction conditions .

Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid to oxidize thiols to sulfonyl chlorides. This reaction is efficient and produces high-purity products .

Industrial Production Methods

In industrial settings, this compound is produced in bulk quantities. The production process typically involves the use of large-scale reactors and controlled environments to ensure the purity and stability of the compound. The compound is often packaged under argon or vacuum to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

1-Chloroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-chloroethane-1-sulfonyl chloride involves its reactivity as an electrophile. It readily reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonyl esters. The compound’s electrophilic nature is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

1-Chloroethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

1-chloroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2O2S/c1-2(3)7(4,5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWDWJZNNYTMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500355
Record name 1-Chloroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3518-66-9
Record name 1-Chloroethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3518-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroethane-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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